Nemifitide ditfa

antidepressant onset rapid-acting antidepressant treatment-resistant depression

Procure nemifitide ditfa—the only research-grade pentapeptide that replicates the paradoxical PK/PD dissociation (plasma t½=15–30 min; antidepressant efficacy sustained 4 weeks post-cessation) documented in Phase II/III trials. Engineered 4-fluoro-Phe and 4-hydroxy-Pro modifications confer blood-brain barrier penetration absent in native MIF-1. Functions as the only dual-time-point positive control for forced swim and chronic mild stress paradigms—demonstrating early (5-day) and sustained (14-day+ washout) efficacy where fluoxetine fails early and desipramine fails sustained. Enables mapping of treatment-triggered neuroadaptive plasticity (BDNF induction, hippocampal neurogenesis, synaptic remodeling) over 4 drug-free weeks after a transient 5–10 day dosing window. Validates novel rapid-onset antidepressant candidates and peptide CNS delivery technologies against a gold-standard polypharmacological reference—reducing false negatives from single-time-point comparators. Essential for laboratories modeling treatment-resistant depression (validated in patients with baseline HAMD>22; 44% MADRS response rate in refractory populations).

Molecular Formula C37H45F7N10O10
Molecular Weight 922.8 g/mol
Cat. No. B15615585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemifitide ditfa
Molecular FormulaC37H45F7N10O10
Molecular Weight922.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)29(47)44-32(50)27(13-19-15-39-24-5-2-1-4-22(19)24)42-28(46)17-41-30(48)25(6-3-11-38-33(36)37)43-31(49)26-14-21(45)16-40-26;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,39-40,45H,3,6,11-14,16-17,35H2,(H,41,48)(H,42,46)(H,43,49)(H4,36,37,38)(H,44,47,50);2*(H,6,7)/t21?,23-,25-,26-,27-;;/m0../s1
InChIKeyVWOPZQHMHOALRC-AEKFFBGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemifitide ditfa (INN 00835 diTFA) — Pentapeptide Antidepressant Compound for Preclinical and Clinical Research Procurement


Nemifitide ditfa, the bis-trifluoroacetate salt of nemifitide (also designated INN 00835, netamiftide; CAS 204992-09-6), is a synthetic pentapeptide antidepressant with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ [1]. It is a structural analog of the endogenous tripeptide melanocyte-inhibiting factor (MIF-1, melanostatin; Pro-Leu-Gly-NH₂) engineered for enhanced stability and blood–brain barrier penetration [2]. Nemifitide functions as a serotonin 5-HT₂A receptor antagonist and serotonin transporter (SERT) inhibitor, binding at micromolar concentrations additionally to 5-HT₂C, melanocortin MC₄, MC₅, and bombesin receptors [3]. Originally developed by Innapharma and advanced to Phase II/III clinical trials by Tetragenex Pharmaceuticals for major depressive disorder, it remains an unapproved investigational compound available for research procurement [4].

Why MIF-1, Conventional Antidepressants, or Other Peptide Analogs Cannot Substitute for Nemifitide ditfa in Targeted Research Protocols


Nemifitide ditfa occupies a singular pharmacological niche that neither its endogenous tripeptide progenitor MIF-1 nor any marketed antidepressant class (SSRIs, TCAs, SNRIs) can replicate. MIF-1 (Pro-Leu-Gly-NH₂), while sharing antidepressant-like activity, lacks nemifitide’s engineered 5-HT₂A antagonism, SERT inhibition, and demonstrated blood–brain barrier penetration as a pentapeptide [1]. Conventional antidepressants require 2–4 weeks for clinical onset and possess elimination half-lives of 12–36 hours, whereas nemifitide exhibits a paradoxical 15–30 minute plasma half-life yet sustains once-daily efficacy with onset in 48 hours and effects persisting 4 weeks beyond treatment cessation [2]. This uncoupling of pharmacokinetic exposure from pharmacodynamic duration has no parallel among approved agents and cannot be inferred from in-class peptide analogs tested only in single-dose paradigms [3]. Procurement of structurally similar pentapeptides or MIF-1 for depression-model studies will therefore fail to reproduce the integrated receptor polypharmacology, temporal dynamics, and brain exposure profile documented for nemifitide ditfa.

Nemifitide ditfa — Quantified Differentiation Evidence Against Closest Comparators for Scientific Selection


Rapid Onset of Antidepressant Action: 48 Hours to 5–7 Days vs. 2–4 Weeks for Conventional Antidepressants

In a double-blind, placebo-controlled clinical trial (n=55), nemifitide (18 mg/d SC) produced onset of antidepressant action within 48 hours of first administration, with peak effect observed at approximately 1 week after treatment completion and efficacy sustained throughout a 4-week drug-free follow-up period [1]. By contrast, the SSRI fluoxetine and the TCA desipramine typically require 2–4 weeks of continuous daily dosing to achieve clinically meaningful symptom reduction—a class-level latency documented across the antidepressant pharmacopeia [2]. This 4- to 14-fold acceleration of therapeutic onset represents a qualitatively distinct temporal profile.

antidepressant onset rapid-acting antidepressant treatment-resistant depression

Pharmacokinetic–Pharmacodynamic Dissociation: 15–30 Minute Plasma Half-Life with Once-Daily Efficacy Persisting 4 Weeks Post-Treatment

Phase I pharmacokinetic studies in over 100 healthy volunteers (single and multiple doses of 18–320 mg SC) established that nemifitide is rapidly absorbed (Cmax at ~10 min) and eliminated with a terminal half-life of 15–30 minutes, with dose-proportional AUC and Cmax and no systemic accumulation after 5 daily doses [1]. Despite this ultrashort plasma residence, once-daily subcutaneous administration produced antidepressant efficacy persisting for 4 weeks beyond the last dose in clinical trials [2]. In a pharmacodynamic responder analysis, 89% of patients achieving Cmax ≥ 45.7 ng/ml responded to treatment vs. 40% of those below this threshold (P < 0.05) [2]. By contrast, fluoxetine (t½ ≈ 4–6 days for parent, up to 16 days for norfluoxetine) and desipramine (t½ ≈ 12–24 hours) exhibit prolonged systemic exposure as the basis for their once-daily dosing, yet neither demonstrates sustained post-cessation efficacy [3].

pharmacokinetic-pharmacodynamic dissociation peptide half-life subcutaneous antidepressant

Animal Model Head-to-Head: Nemifitide Outperforms Fluoxetine on Early Response and Desipramine on Durability in the FSL Rat Forced Swim Test

In the Flinders Sensitive Line (FSL) genetic rat model of depression, chronic treatment with nemifitide (0.3 mg/kg IP, 14 days) was compared directly against desipramine (5.0 mg/kg) and fluoxetine (5.0 mg/kg) using the forced swim test conducted 22–24 hours after the final dose [1]. After just 5 days of treatment, both nemifitide (0.3 mg/kg) and desipramine (5.0 mg/kg) significantly increased swimming behavior, whereas fluoxetine (5.0 mg/kg) did not—demonstrating nemifitide's faster onset than the SSRI comparator [1]. Conversely, after 14 days of treatment and a 22–24 hour washout, nemifitide (0.3 mg/kg) and fluoxetine (5.0 mg/kg) exhibited long-lasting antidepressant-like effects, but desipramine (5.0 mg/kg) did not—showing nemifitide's superior durability compared to the TCA [1]. Nemifitide was the only agent to produce both rapid and sustained effects across both time points.

Flinders Sensitive Line rat forced swim test antidepressant animal model nemifitide vs fluoxetine vs desipramine

Clinical Efficacy in Severe Depression: 60% CGI-I Responder Rate for 45 mg/d Nemifitide vs. 40% Placebo in Patients with Baseline HAMD >22

In a 6-week double-blind, multicenter, placebo-controlled trial (n=81), nemifitide 45 mg/d administered subcutaneously for 2 weeks (5 days/week) demonstrated statistically significant superiority over placebo at the peak effect time point (day 22, 1 week post-treatment) [1]. In the full ITT population, HAMD responder rates (≥50% reduction) were 52.0% for 45 mg/d nemifitide vs. 39.1% for placebo (P<0.05), and CGI-I responder rates were 60.0% vs. 40.0% [1]. Critically, an exploratory stratification by baseline severity revealed that in patients with baseline HAMD >22 (above median), nemifitide produced a greater percentage of responders with statistical separation from placebo, while no significant difference among treatment groups was observed for patients with baseline HAMD ≤22 (below or equal to median) [1]. This severity-dependent efficacy pattern contrasts with several conventional antidepressants that show smaller or absent drug-placebo differences in more severely depressed populations [2].

severe major depressive disorder HAMD stratification nemifitide responder rate placebo-controlled trial

Multi-Target Receptor Binding Profile Distinct from MIF-1: 5-HT₂A Antagonism + SERT Inhibition at Micromolar Concentrations

In vitro binding studies demonstrate that nemifitide ditfa and its active metabolite M1 bind at micromolar concentrations to multiple receptors: 5-HT₂A (where nemifitide acts as an antagonist), 5-HT₂C, melanocortin MC₄ and MC₅, and bombesin receptors [1]. Additionally, nemifitide functions as a serotonin plasma membrane transport protein (SERT) inhibitor [2]. This combined 5-HT₂A antagonism plus SERT inhibition represents a dual pharmacophore not present in MIF-1 (Pro-Leu-Gly-NH₂), which acts primarily as a positive allosteric modulator of dopamine D₂ and D₄ receptors and an opioid receptor modulator, with no reported direct serotonergic activity [3]. While the micromolar binding affinity of nemifitide is relatively weak compared to sub-nanomolar SSRIs at SERT, the simultaneous engagement of serotonergic and melanocortinergic targets constitutes a distinct receptor interaction fingerprint.

5-HT2A antagonist serotonin transporter inhibitor receptor polypharmacology peptide antidepressant

Blood–Brain Barrier Penetration by a Pentapeptide: Engineered BBB Crossing Absent in MIF-1 and Most Unmodified Peptides

Nemifitide ditfa is documented to cross the blood–brain barrier (BBB) , a property engineered through structural modification of the MIF-1 scaffold—specifically the incorporation of 4-fluoro-phenylalanine and trans-4-hydroxy-proline residues that replace the native Pro-Leu-Gly tripeptide framework [1]. Endogenous MIF-1 (Pro-Leu-Gly-NH₂), while reported to have central effects, has limited and inconsistent evidence for efficient BBB penetration as an unmodified tripeptide, with most studies documenting its activity via circumventricular organs or carrier-mediated transport with low brain extraction [2]. The brain penetration of nemifitide was corroborated by receptor autoradiography studies localizing the compound in rat brain tissue [3]. This capability to access brain parenchyma as an intact pentapeptide is atypical; most peptides of similar size require active transport, carrier conjugation, or BBB disruption for CNS delivery.

blood-brain barrier penetration peptide CNS delivery brain exposure pentapeptide pharmacokinetics

Nemifitide ditfa — Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Screening of Rapid-Onset Antidepressant Candidates Using a Dual-Efficacy Positive Control

In rodent forced swim or chronic mild stress models, nemifitide ditfa (0.3 mg/kg IP) can serve as a positive control that demonstrates both early (5-day) and sustained (14-day + washout) antidepressant-like efficacy—a profile not achievable with fluoxetine (which fails early) or desipramine (which fails sustained) [1]. This dual-time-point validation enables laboratories to benchmark novel compounds against a reference agent that captures the complete temporal spectrum of rapid onset plus durability, reducing false negatives from agents that might be rejected if tested only against fluoxetine at short time points or only against desipramine after washout [1].

Neuroadaptive Plasticity Studies Exploiting Pharmacokinetic–Pharmacodynamic Uncoupling

The extreme PK/PD dissociation of nemifitide (plasma t½ = 15–30 min; efficacy sustained 4 weeks post-cessation) makes it a unique probe for studying treatment-initiated neuroadaptive plasticity in the absence of continuous drug exposure [2][3]. Researchers can administer nemifitide ditfa for a brief 5–10 day treatment window, then conduct molecular, electrophysiological, or behavioral assessments over the subsequent 4 drug-free weeks to map the time course of sustained antidepressant-relevant neurobiological changes—such as BDNF induction, hippocampal neurogenesis, or synaptic remodeling—triggered by a transient pharmacological stimulus [2][3].

Severity-Stratified Major Depressive Disorder Modeling with a Compound Preferentially Active in High-Severity Populations

Given the clinical evidence that nemifitide 45 mg/d produces greater separation from placebo specifically in patients with baseline HAMD >22 (above median severity), animal models incorporating high-stress or treatment-resistant paradigms may be particularly suited to nemifitide testing [4]. The compound's efficacy in chronic refractory depression patients (44% MADRS response rate in an open-label pilot of 25 treatment-resistant patients receiving 40–240 mg/d SC for 10–20 doses) supports its use as a reference agent in models of antidepressant resistance [5].

Peptide Blood–Brain Barrier Penetration Studies Using a Validated Brain-Penetrant Pentapeptide Scaffold

Nemifitide ditfa, with its engineered 4-fluoro-Phe and 4-hydroxy-Pro modifications to the MIF-1 template, provides a structurally characterized brain-penetrant pentapeptide for studies of peptide CNS delivery [6]. It can serve as a positive control in BBB penetration assays, as a scaffold for radiolabeled brain imaging studies (autoradiography confirmed brain localization in rat), and as a comparator for novel peptide BBB delivery technologies—offering a baseline brain exposure benchmark that unmodified MIF-1 cannot provide [7][8].

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